1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d][1,3]dioxol-5-yl group attached to a urea moiety, which is further linked to a 2-morpholinopyrimidin-5-yl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and 2-morpholinopyrimidin-5-yl precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include:
Palladium-catalyzed cross-coupling reactions: These reactions are often used to form the urea linkage between the two aromatic rings.
Amidation reactions: The urea group is typically introduced through amidation reactions involving the corresponding amine and isocyanate or carbonyl diimidazole.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Industry: The compound's unique properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea can be compared with other similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-pyridinyl)urea: This compound has a similar structure but lacks the morpholine group, which may affect its biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-thiazolyl)urea: This compound features a thiazole ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c22-16(19-11-1-2-13-14(7-11)25-10-24-13)20-12-8-17-15(18-9-12)21-3-5-23-6-4-21/h1-2,7-9H,3-6,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKAPBPGACGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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